molecular formula C13H11N3O B3354944 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine CAS No. 61382-16-9

6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B3354944
CAS No.: 61382-16-9
M. Wt: 225.25 g/mol
InChI Key: BCMOSWKVZUBRPH-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine is a heterocyclic compound featuring a benzoxazole core fused with a pyridine ring. The benzoxazole moiety (a benzene ring fused to an oxazole) is substituted with a methyl group at the 6-position and an amine group at the 5-position.

Properties

IUPAC Name

6-methyl-2-pyridin-2-yl-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-8-6-12-11(7-9(8)14)16-13(17-12)10-4-2-3-5-15-10/h2-7H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMOSWKVZUBRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)N=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615201
Record name 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61382-16-9
Record name 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine typically involves the condensation of 2-aminopyridine with a suitable benzoxazole precursor. One common method involves the reaction of 2-aminopyridine with 6-methyl-2-benzoxazolecarboxylic acid under dehydrating conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyridine or benzoxazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole or pyridine derivatives.

Scientific Research Applications

6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine with structurally related compounds identified in the evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Benzoxazole + pyridine 6-methyl, 5-amine, 2-pyridinyl Not explicitly provided Likely moderate H-bond capacity (amine donor)
3-(6-Bromo-pyridin-2-yl)-isoxazol-5-amine Isoxazole + pyridine 6-bromo, 5-amine Used in safety studies (inhalation hazard)
3-(6-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine Thiadiazole + pyridine 6-methoxy, 5-amine 208.24 1 H-bond donor, 6 H-bond acceptors
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives Pyrazolopyrimidine Ethylsulfonyl, pyridinyl Pesticidal/insecticidal agents
1-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-one Imidazopyridine 6-methyl, acetyl Supplier-listed; potential synthetic intermediate

Structural and Functional Insights

Isoxazole (): Replaces benzoxazole’s oxygen with a second nitrogen, increasing electron-deficient character. The bromo-substituent may enhance steric bulk and alter reactivity .

Substituent Effects: Methyl vs. Methoxy/Bromo: The 6-methyl group in the target compound likely improves metabolic stability compared to bromo () or methoxy () groups, which may introduce steric hindrance or metabolic liabilities.

Biological Relevance :

  • The pyrazolopyrimidine derivatives () highlight the importance of pyridinyl-linked heterocycles in pesticidal activity. While the target compound lacks an ethylsulfonyl group (a common pharmacophore in agrochemicals), its amine and methyl groups may offer alternative interaction sites .
  • Safety data for 3-(6-bromo-pyridin-2-yl)-isoxazol-5-amine () emphasize the need for careful handling of halogenated analogs, whereas the target compound’s methyl group may reduce toxicity risks .

Physicochemical Properties: Thiadiazole derivatives () exhibit higher H-bond acceptor counts (6 vs. The target compound’s molecular weight is likely comparable (~200–250 g/mol), aligning with Lipinski’s rules for drug-likeness .

Biological Activity

6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine, also known by its CAS number 61382-16-9, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and cytotoxic effects based on diverse research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₃H₁₁N₃O
Molecular Weight225.246 g/mol
CAS Number61382-16-9
LogP3.3616
PSA64.94 Ų

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole, including this compound, exhibit varying levels of antimicrobial activity. A study focusing on related compounds reported:

  • Antibacterial Activity : The compound showed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while exhibiting less activity against Gram-negative strains like Escherichia coli .
  • Antifungal Activity : Some derivatives demonstrated antifungal properties against pathogens including Candida albicans .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been a significant area of research. The following findings highlight the relevance of this compound:

  • Cytotoxicity : Studies have shown that compounds with a benzoxazole moiety can exert cytotoxic effects on various cancer cell lines. For instance, certain derivatives have exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
  • Cell Lines Tested : The biological activity was evaluated against multiple cancer cell lines including:
    • Breast cancer (MCF-7, MDA-MB-231)
    • Lung cancer (A549)
    • Liver cancer (HepG2)
    • Prostate cancer (PC3) .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have provided insights into how modifications to the benzoxazole structure influence biological activity. For example:

  • Substituent Effects : Electron-donating groups on the phenyl ring significantly enhance antibacterial activity compared to electron-withdrawing groups .

The following table summarizes some key findings from SAR studies:

Compound VariantSubstituent TypeActivity Level
Compound 1Electron-donatingHigh
Compound 2Electron-withdrawingLow

Case Studies

Several case studies have highlighted the biological activities of benzoxazole derivatives:

  • Study on Antimicrobial Properties : A comprehensive screening of 41 benzoxazole derivatives revealed that while many had limited antibacterial effects, several compounds demonstrated promising antifungal activity against C. albicans and selective toxicity towards cancer cells .
  • Cytotoxicity Assessment : In vitro studies assessing cytotoxicity against various cancer cell lines indicated that certain derivatives had significantly lower toxicity towards normal cells compared to cancer cells, suggesting a therapeutic window for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine
Reactant of Route 2
6-Methyl-2-(pyridin-2-yl)-1,3-benzoxazol-5-amine

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